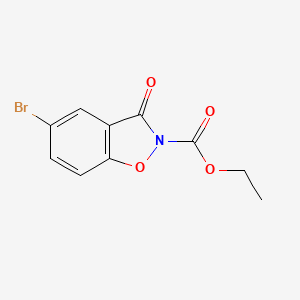
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes amino, cyano, and thioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylic acid ethyl ester
- Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 6-Amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide is unique due to its thioxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
6125-48-0 |
|---|---|
Formule moléculaire |
C15H16N4O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O3S/c1-21-7-3-4-8(10(5-7)22-2)11-9(6-16)13(17)19-15(23)12(11)14(18)20/h3-5,11-12H,17H2,1-2H3,(H2,18,20)(H,19,23) |
Clé InChI |
XRYZWMKNMZHNKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2C(C(=S)NC(=C2C#N)N)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)


![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)


![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)


![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)

